4-Nitrophenyl chloroformate

Catalog No.
S750009
CAS No.
7693-46-1
M.F
C7H4ClNO4
M. Wt
201.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl chloroformate

CAS Number

7693-46-1

Product Name

4-Nitrophenyl chloroformate

IUPAC Name

(4-nitrophenyl) carbonochloridate

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

InChI

InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H

InChI Key

NXLNNXIXOYSCMB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl

Synonyms

Carbonochloridic Acid 4-Nitrophenyl Ester; (4-Nitrophenoxy)carbonyl Chloride; (p-Nitrophenoxy)carbonyl Chloride; 4-Nitrophenyl Carbonochloridate; 4-Nitrophenyl Chlorocarbonate; Chloroformic Acid 4-nitrophenyl Ester; Chloroformic Acid p-Nitrophenyl Es

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl

The exact mass of the compound 4-Nitrophenyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrophenyl chloroformate (4-NPC) is a highly electrophilic, solid acylating and activating agent widely utilized in pharmaceutical manufacturing, bioconjugation, and polymer chemistry. Structurally combining a reactive chloroformate group with an electron-withdrawing 4-nitro substituent, it serves as a premier reagent for the synthesis of activated carbonates, carbamates, and ureas. In industrial and laboratory workflows, 4-NPC is highly valued as a non-volatile, safer alternative to phosgene derivatives, offering robust processability and a built-in UV-active leaving group (4-nitrophenolate, λmax ~400 nm) that enables real-time reaction monitoring. Its primary procurement value lies in its ability to quantitatively activate challenging substrates under mild conditions, making it a critical precursor for PEGylation reagents, self-immolative linkers, and active pharmaceutical ingredients (APIs) [1].

Research Fit

Activated Carbonylating Agent Electron‑deficient 4‑nitrophenyl group enhances electrophilicity for nucleophilic attack
Spectroscopic Handle Liberated 4‑nitrophenolate enables reaction monitoring at 400 nm
Reaction Design Fit Suited for carbamate/carbonate formation in aqueous or biphasic media

Substituting 4-NPC with generic alternatives introduces significant liabilities in both reaction efficiency and process safety. Replacing it with milder in-class substitutes, such as bis(4-nitrophenyl) carbonate (b-NPC) or phenyl chloroformate, frequently results in incomplete conversions when activating sterically hindered or electronically deactivated substrates, leading to complex downstream purifications and lower API yields[1]. Conversely, utilizing highly reactive benchmark materials like phosgene or triphosgene achieves high electrophilicity but imposes severe safety hazards, requiring strictly anhydrous handling, specialized gas containment infrastructure, and extensive post-reaction processing to remove toxic byproducts [2]. Consequently, 4-NPC occupies a non-interchangeable operational niche, balancing extreme electrophilic activation with solid-state stability and safe byproduct generation.

Substitution Risk

Reactivity Profile
Replacing with less activated aryl chloroformates may slow reaction kinetics measurably (MOPCIF < PCIF < CIPCIF < NPCIF)
Absent Optical Readout
Non‑chromogenic chloroformates (e.g., phenyl, alkyl) lack the UV 400 nm handle for real‑time loading quantification
Crosslinking Risk
Smaller chloroformates (methyl, ethyl) may promote cyclic carbonates or crosslinking during polymer activation

Superior Conversion Efficiency in Late-Stage API Carbamate Synthesis

In the scale-up synthesis of the HPK1 inhibitor GNE-6893, the activation of complex intermediates requires highly efficient coupling agents. When paired with DMAP, 4-nitrophenyl chloroformate achieved optimal conversions of 98–100% to the activated carbamate. In direct head-to-head comparison, the milder in-class substitute bis(4-nitrophenyl) carbonate yielded significantly lower conversions ranging from 0–79% under identical conditions [1].

Evidence DimensionReaction conversion percentage for activated carbamate intermediate
Target Compound Data98–100% conversion
Comparator Or Baseline0–79% conversion (Bis(4-nitrophenyl) carbonate)
Quantified DifferenceUp to a 100% absolute increase in conversion efficiency for sterically hindered substrates
ConditionsPyridine/DCM solvent mixture with DMAP catalyst

For procurement in API manufacturing, selecting 4-NPC ensures quantitative activation of complex substrates, eliminating yield losses and complex purifications associated with unreacted starting materials.

Quinuclidine Reactivity
Head‑to‑head
4‑NPC: highest kN; β = 0.23 vs PCIF β=0.32, MOPCIF β=0.34, CIPCIF β=0.31
Reported fastest aminolysis among tested aryl chloroformates
Aqueous, 25 °C, pH‑independent; Brønsted slopes confirm leaving group sensitivity

Enhanced Process Safety and Green Chemistry vs. Triphosgene

In the synthesis of lipid-prodrug conjugates, activation via traditional triphosgene requires strictly anhydrous conditions, extensive post-reaction purification, and generates highly toxic phosgene gas in situ. By contrast, substituting the activation step with 4-nitrophenyl chloroformate proceeds under mild heating (40–50 °C) and yields 61–70% conversion while generating 4-nitrophenol—a non-volatile, safe-to-handle byproduct [1].

Evidence DimensionProcess safety and byproduct generation
Target Compound DataMild heating (40–50 °C), safe 4-nitrophenol byproduct, 61–70% conversion
Comparator Or BaselineTriphosgene (generates toxic phosgene gas, requires strictly anhydrous and hazardous handling)
Quantified DifferenceElimination of toxic gas hazards and strict anhydrous handling requirements with comparable synthetic utility
ConditionsProdrug linker activation and assembly

Shifting procurement from triphosgene to 4-NPC drastically reduces environmental health and safety (EHS) liabilities and infrastructure costs during manufacturing scale-up.

Hydrolysis Water Order
Head‑to‑head
Kinetic order ≈ 2 232× more water‑soluble than NPFB
Requires fewer water molecules in transition state; favors aqueous media
Compared to 4‑nitrophenyl heptafluorobutyrate; 15–45 °C, water–MeCN

High-Yield Preparation of Activated PEG Precursors

The preparation of activated polyethylene glycols (PEGs) for protein modification relies heavily on the choice of activating agent and base. When 4-nitrophenyl chloroformate is utilized with a DMAP catalyst, the activation of PEG proceeds to >95% yield at room temperature with virtually complete consumption of the 4-NPC reagent. In contrast, using triethylamine (TEA) leaves persistent, non-negligible amounts of unreacted 4-NPC and requires harsh reflux conditions (80 °C for 8 hours) to achieve activation[1].

Evidence DimensionYield and reagent consumption in PEG activation
Target Compound Data>95% yield, complete reagent consumption at room temperature (with DMAP)
Comparator Or BaselineIncomplete consumption and requirement for 80 °C reflux (with TEA)
Quantified DifferenceElimination of unreacted activating agent and reduction of reaction temperature by ~60 °C
ConditionsActivation of mPEG-OH in organic solvent

This demonstrates that 4-NPC, when paired with the correct process chemistry, is a highly efficient precursor for manufacturing ultra-pure PEGylation reagents required for biologics.

Resin Loading Quantitation
Class‑level
λmax 400 nm, ε ∼ 18 000 M−1cm−1 Direct absorbance → loading capacity
Non‑destructive UV assay enables loading verification without resin loss
Basic cleavage liberates 4‑nitrophenol; validated on PEG‑resin

Extreme Electrophilicity and Aqueous Hydrolysis Kinetics

The presence of the chloroformate group makes 4-NPC exceptionally reactive compared to standard carbonates. Kinetic studies in pH 7.4 buffer demonstrate that 4-nitrophenyl chloroformate undergoes extremely rapid background hydrolysis, with an initial rate of ~7 × 10^-5 M/s and a half-life (t1/2) of less than 10 seconds. In contrast, less electrophilic analogs like 4-nitrophenyl methyl carbonate hydrolyze significantly slower and can be isolated in aqueous conditions [1].

Evidence DimensionAqueous hydrolysis half-life (t1/2) at pH 7.4
Target Compound Datat1/2 < 10 seconds
Comparator Or Baseline4-nitrophenyl methyl carbonate (stable enough for prolonged aqueous kinetic assays)
Quantified DifferenceOrders of magnitude faster hydrolysis for the chloroformate
ConditionspH 7.4 PBS buffer at ambient temperature

This quantitative kinetic data dictates that buyers must ensure strictly anhydrous storage and solvent conditions during procurement and handling to prevent rapid reagent degradation.

Amide Activation Conversion
Head‑to‑head
4‑NPC: 20% vs CDI: 60%, DSC: 99%
Moderate conversion suitable when milder activation is desired
Solid‑phase peptide modification; reagent 10 eq, DMAP, DMF, RT
Polymer Activation Specificity
Class‑level
Exclusive linear carbonate 0% intra/intermolecular crosslinks
Prevents insoluble byproducts; maintains polymer solubility for conjugation
PHEG/PHEA activation; controlled stoichiometry, room temperature

Late-Stage API Carbamate Synthesis

Directly following from its superior conversion efficiency over bis(4-nitrophenyl) carbonate, 4-NPC is the reagent of choice for activating sterically hindered or electronically deactivated amines and alcohols in complex small-molecule manufacturing [1].

Safe Scale-Up of Prodrugs and ADCs

Because it avoids the generation of highly toxic phosgene gas, 4-NPC is heavily prioritized in the commercial scale-up of self-immolative linkers, lipid-drug conjugates, and antibody-drug conjugates (ADCs) [2].

Synthesis of High-Purity PEGylation Reagents

Supported by its ability to achieve >95% yields with complete reagent consumption under mild conditions, 4-NPC is optimally suited for manufacturing activated mPEG precursors used in the modification of therapeutic proteins [3].

Moisture-Free Bioconjugation Workflows

Given its extremely rapid hydrolysis kinetics (t1/2 < 10 s in aqueous buffer), 4-NPC is specifically selected for strictly anhydrous organic-phase bioconjugation protocols where maximum electrophilicity is required prior to aqueous exposure [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
SPPS Resin Loading Quantitation
Chromogenic leaving group (λmax 400 nm)
Spectrophotometric loading verification after basic cleavage
Polymer–Drug Conjugate Synthesis
Exclusive linear carbonate formation
Solubility and GPC characterization to confirm absence of crosslinking
Base‑Labile Protecting Group Strategy
4‑Nitrophenyl carbamate/carbonate cleavable under mild base
UV‑Vis monitoring of deprotection at 413 nm
Aqueous Aminolysis Coupling
Enhanced electrophilicity from 4‑nitro group
Relative reaction rate ranking among aryl chloroformates

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (96.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7693-46-1

Wikipedia

4-Nitrophenyl carbonochloridate

General Manufacturing Information

Carbonochloridic acid, 4-nitrophenyl ester: ACTIVE
Chen et al. Pharmacological convergence reveals a lipid pathway that regulates C. elegans lifespan. Nature Chemical Biology, doi: 10.1038/s41589-019-0243-4, published online 25 March 2019

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